The synthesis of FiVe1 derivatives involved structure-activity relationship (SAR) studies that led to the development of 35 new compounds. These modifications aimed to enhance the potency and selectivity of the original compound. Among these derivatives, one notable compound, designated as 4e, exhibited a significant improvement in potency (IC50 = 44 nM) and selectivity compared to the original FiVe1 (IC50 = 1.6 μM) in HT-1080 fibrosarcoma cells. The optimization process also improved oral bioavailability and pharmacokinetic profiles, making these derivatives more suitable for in vivo applications .
The molecular structure of FiVe1 features a core scaffold that interacts specifically with the vimentin protein. While detailed structural data is not provided in the search results, the binding mode involves inducing hyperphosphorylation of vimentin at serine 56, which is crucial for its mechanism of action . The derivatives synthesized during the SAR studies maintain this core interaction while incorporating diverse modifications to enhance their pharmacological properties.
FiVe1's mechanism of action involves several chemical interactions:
FiVe1 functions by specifically targeting vimentin, a protein associated with EMT and cancer progression. Upon binding to vimentin, FiVe1 induces hyperphosphorylation at serine 56. This modification disrupts normal cellular processes during mitosis, leading to abnormal cell division characterized by multinucleation. The ability to selectively target vimentin allows FiVe1 and its derivatives to inhibit the growth of mesenchymal cancers effectively while potentially minimizing effects on non-cancerous cells .
While specific physical and chemical properties such as melting point or solubility were not detailed in the provided sources, it is noted that FiVe1 has poor solubility (< 1 μM) and low oral bioavailability. The optimization efforts aimed at improving these properties have resulted in derivatives with better pharmacological profiles, indicating enhanced solubility and stability for potential therapeutic use .
FiVe1 and its derivatives hold significant potential for scientific applications in cancer treatment, particularly for mesenchymal cancers that are resistant to standard therapies. Their ability to target vimentin-related pathways makes them promising candidates for further development as anticancer agents. Additionally, these compounds can be utilized as tools for studying vimentin-related biology in various research contexts .
Epithelial-Mesenchymal Transition (EMT) is a dynamic cellular reprogramming process essential for embryonic development and wound healing but co-opted by carcinomas to drive metastasis, chemoresistance, and stemness. During EMT, epithelial cells shed adhesion molecules like E-cadherin and acquire mesenchymal markers such as vimentin (VIM), enabling enhanced motility, invasion, and survival in circulation [1] [5]. This transition is orchestrated by transcription factors (e.g., SNAIL, TWIST, ZEB1) activated by tumor microenvironment (TME) signals like TGF-β, Wnt, and inflammatory cytokines [5] [9]. Crucially, EMT fosters "cancer stemness," enriching populations with tumor-initiating capacity and resistance to conventional therapies [1] [9]. The plasticity of EMT—particularly the hybrid epithelial/mesenchymal (E/M) state—represents a therapeutic vulnerability: these cells are functionally distinct from fully epithelial or mesenchymal cells, exhibit heightened metastatic competence, and are rare in healthy adult tissues, making them promising for targeted intervention [6] [9].
Table 1: Key EMT Functions in Cancer Progression
Function | Mechanism | Therapeutic Implications |
---|---|---|
Metastasis Initiation | Loss of E-cadherin, increased MMP secretion, enhanced invasion/intravasation | Blocking EMT may prevent early dissemination |
Therapy Resistance | Upregulation of anti-apoptotic genes, drug efflux pumps, immune evasion | Reverting EMT could resensitize tumors to chemo/immunotherapy |
Stemness Acquisition | Induction of SOX9, OCT4; enhanced self-renewal capacity | Targeting stem-like hybrids may reduce tumor recurrence |
TME Remodeling | Secretion of TGF-β, VEGF, IL-8; recruitment of immunosuppressive cells | Disrupting EMT-TME crosstalk may inhibit metastatic niches [5] |
Vimentin (VIM), a type III intermediate filament protein, is a canonical EMT marker and functional driver of mesenchymal aggression. Overexpressed in sarcomas and carcinomas with poor differentiation (e.g., pulmonary sarcomatoid carcinoma, triple-negative breast cancer), VIM correlates with advanced stage, metastasis, and reduced survival [4] [6]. Its role extends beyond structural support:
Table 2: Vimentin's Cancer-Relevant Functions
Function | Mechanistic Role | Cancer Association |
---|---|---|
Migration/Invasion | Stabilizes invadopodia; coordinates actin-MMP secretion | Required for 3D invasion in vitro and in vivo [4] |
Mitotic Regulation | Scaffolds mitotic spindle proteins; ensures cytokinesis fidelity | Disruption causes multinucleation and mitotic catastrophe |
Angiogenesis Promotion | Extracellular vimentin binds endothelial receptors (e.g., VEGFR2) | Correlates with microvessel density in tumors [5] |
Stemness Maintenance | Interacts with SOX2, OCT4; supports CSC self-renewal pathways | Elevated in therapy-resistant residual disease [6] |
Synthetic lethality (SL) exploits genetic vulnerabilities in cancer cells by simultaneously inhibiting two complementary pathways, where targeting one alone is non-lethal. EMT-driven cancers—with their dependency on VIM and associated signaling—offer prime contexts for SL approaches [2] [7]. FiVe1 emerged from an EMT-focused SL screen designed to identify compounds selectively lethal to mesenchymal-like cancer cells while sparing epithelial or non-transformed counterparts [2] [3]. The screening workflow involved:
FiVe1 (a cinnoline derivative) was identified as a direct VIM binder that induces hyperphosphorylation at Ser56, triggering VIM filament disassembly, multinucleation, and apoptosis exclusively in VIM-expressing mesenchymal cancers [2] [3]. Its selectivity arises because non-transformed mesenchymal cells reversibly halt proliferation upon FiVe1 exposure, whereas transformed cells undergo irreversible mitotic disruption. To overcome FiVe1’s limitations (solubility <1 μM, moderate potency IC₅₀ = 1.6 μM), structure-activity relationship (SAR) studies generated derivative 4e (IC₅₀ = 44 nM), featuring:
Table 3: Optimization of FiVe1 Derivatives
Compound | Key Structural Modifications | Potency (IC₅₀, HT-1080) | Selectivity Index | VIM Binding Affinity |
---|---|---|---|---|
FiVe1 | Parent cinnoline scaffold | 1.6 µM | 1x (Reference) | Moderate |
4e | C-3 chlorine; C-5 pyridyl group | 44 nM | 19x vs. epithelial | High |
11a/11j | Varied heterocycles at C-ring | 50–80 nM | 15–22x | Enhanced |
Derivatives like 4e and 11a/11k exhibit superior pharmacokinetics, oral bioavailability, and in vivo efficacy, positioning them as tool compounds for probing VIM biology and as leads for anti-metastatic drugs [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7